

Josamycin: A Comprehensive Technical Guide to its Molecular Formula and Physicochemical Properties

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Compound of Interest

Compound Name: *Josamycin*

Cat. No.: *B15559735*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the macrolide antibiotic **josamycin**, focusing on its molecular formula and core physicochemical properties. The information is presented to support research, drug development, and quality control activities.

Molecular Identity and Structure

Josamycin is a macrolide antibiotic produced by strains of *Streptomyces narbonensis*. Its chemical identity is well-established, providing a foundation for its analytical characterization and understanding of its biological activity.

Identifier	Value	Citation
Molecular Formula	C ₄₂ H ₆₉ NO ₁₅	[1]
IUPAC Name	[(2S,3S,4R,6S)-6- [(2R,3S,4R,5R,6S)-6- [[[(4R,5S,6S,7R,9R,10R,11E,1 3E,16R)-4-acetyloxy-10- hydroxy-5-methoxy-9,16- dimethyl-2-oxo-7-(2- oxoethyl)-1-oxacyclohexadeca- 11,13-dien-6-yl]oxy]-4- (dimethylamino)-5-hydroxy-2- methyloxan-3-yl]oxy-4- hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate	[2][3]
CAS Number	16846-24-5	[1]
SMILES String	C[C@@H]1C/C=C/C=C/-- INVALID-LINK-- O1)OC(=O)C)OC)O[C@H]2-- INVALID-LINK--C)O[C@H]3C-- INVALID-LINK-- C)OC(=O)CC(C)C) (C)O)N(C)C)O)CC=O)C">C@ @HO	

Physicochemical Properties

The physicochemical properties of **josamycin** are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

Property	Value	Citation
Molecular Weight	827.99 g/mol	
Melting Point	130-133.5 °C	
Water Solubility	Practically insoluble	
Solubility in Organic Solvents	Very soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, dioxane, and acidic water. Soluble in butanol, ether, carbon tetrachloride, benzene, and toluene. Practically insoluble in petroleum ether, ligroin, and n-hexane.	
pKa (Strongest Acidic)	~12.7	N/A
pKa (Strongest Basic)	~7.9	N/A
LogP	~3.47	N/A

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline generalized experimental protocols that can be adapted for the characterization of **josamycin**.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.



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Figure 1: Workflow for Melting Point Determination.

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **josamycin** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- **Observation:** The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a compound in water.

Protocol:

- **Equilibration:** An excess amount of **josamycin** is added to a known volume of distilled water in a sealed flask.
- **Agitation:** The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

- Quantification: The concentration of **josamycin** in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the dissociation constants of ionizable compounds.



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Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Protocol:

- Solution Preparation: A precise amount of **josamycin** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
- Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point(s).

LogP Determination (Shake-Flask Method)

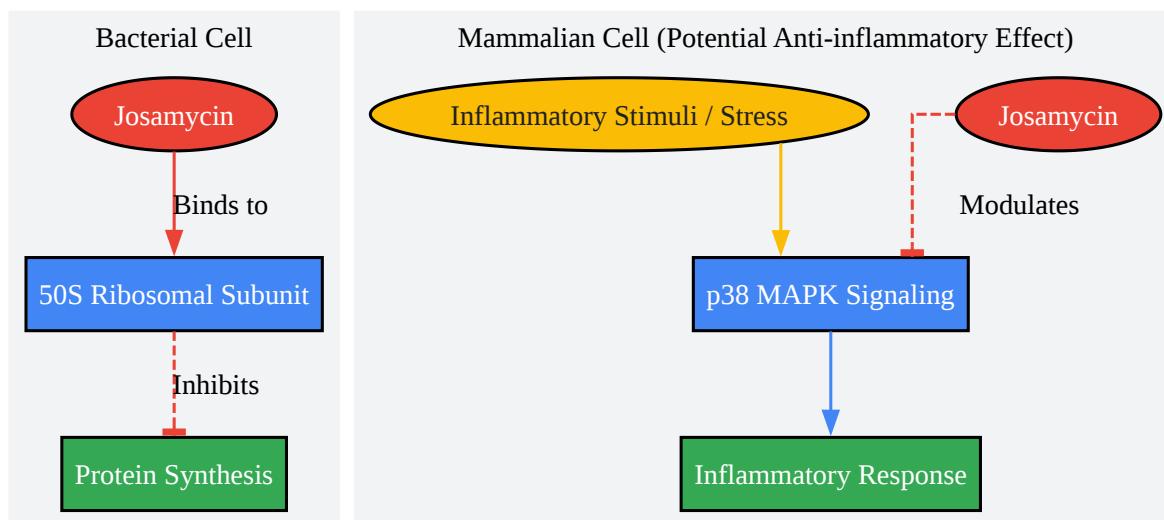
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Protocol:

- **Phase Saturation:** n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- **Partitioning:** A known amount of **josamycin** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken gently for a set period to allow for the partitioning of **josamycin** between the two phases to reach equilibrium.
- **Phase Separation:** The two phases are carefully separated after allowing them to stand.
- **Quantification:** The concentration of **josamycin** in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway Involvement

Josamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation. Additionally, studies have suggested that **josamycin** may have anti-inflammatory effects through modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in mammalian cells.



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Figure 3: **Josamycin's** Dual Mechanisms of Action.

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